Ethyl 4-(3-bromophenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(3-bromophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromophenyl group attached to a butanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often target enzymes or receptors involved in biochemical pathways .
Mode of Action
The mode of action of Ethyl 4-(3-bromophenyl)-3-oxobutanoate involves interactions with its targets, leading to changes in their function. The compound may bind to its target, altering its structure or function, which can lead to a cascade of biochemical events .
Biochemical Pathways
This compound may affect various biochemical pathways. The exact pathways and their downstream effects depend on the specific targets of the compound. For instance, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, affecting the biochemical pathway in which the enzyme is involved .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, and the presence of other molecules. For instance, certain molecules might enhance or inhibit the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate typically involves the esterification of 4-(3-bromophenyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(3-bromophenyl)-3-oxobutanoic acid.
Reduction: Ethyl 4-(3-bromophenyl)-3-hydroxybutanoate.
Substitution: Products depend on the nucleophile used, such as 4-(3-methoxyphenyl)-3-oxobutanoate or 4-(3-cyanophenyl)-3-oxobutanoate.
Scientific Research Applications
Ethyl 4-(3-bromophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenyl)-3-oxobutanoate
- Ethyl 4-(2-bromophenyl)-3-oxobutanoate
- Ethyl 4-(3-chlorophenyl)-3-oxobutanoate
Uniqueness
Ethyl 4-(3-bromophenyl)-3-oxobutanoate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The 3-bromophenyl group provides distinct electronic and steric properties compared to other halogenated phenyl groups, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
ethyl 4-(3-bromophenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEIZCXDAQSZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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